4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid

Organic Synthesis Medicinal Chemistry Building Blocks

4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid (CAS 1017053-35-8) is a polysubstituted aromatic carboxylic acid with the molecular formula C₁₁H₁₂O₆ and a molecular weight of 240.21 g/mol. This compound features a benzoic acid core substituted with a methoxy group at the 4-position and a (2-methoxy-2-oxoethoxy) group at the 3-position.

Molecular Formula C11H12O6
Molecular Weight 240.21 g/mol
CAS No. 1017053-35-8
Cat. No. B3374084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid
CAS1017053-35-8
Molecular FormulaC11H12O6
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)O)OCC(=O)OC
InChIInChI=1S/C11H12O6/c1-15-8-4-3-7(11(13)14)5-9(8)17-6-10(12)16-2/h3-5H,6H2,1-2H3,(H,13,14)
InChIKeyFEQADSXQFMGTJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid CAS 1017053-35-8: Key Properties, Purity Specifications, and Procurement Data for Research and Industrial Use


4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid (CAS 1017053-35-8) is a polysubstituted aromatic carboxylic acid with the molecular formula C₁₁H₁₂O₆ and a molecular weight of 240.21 g/mol . This compound features a benzoic acid core substituted with a methoxy group at the 4-position and a (2-methoxy-2-oxoethoxy) group at the 3-position . It is primarily utilized as a versatile small molecule scaffold and building block in organic synthesis, with typical commercial purities of ≥95% . The compound is intended for research and further manufacturing use only and is not for direct human application .

Why Generic Substitution Fails for 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid CAS 1017053-35-8: Comparative Analysis of Functional Group Positioning and Purity Profiles


Generic substitution among in-class benzoic acid derivatives is not scientifically valid due to distinct substitution patterns that critically influence physicochemical properties and synthetic utility. For example, the target compound contains a 4-methoxy and a 3-(2-methoxy-2-oxoethoxy) substitution, resulting in a molecular weight of 240.21 g/mol , whereas the 2-substituted analog (CAS 113496-12-1) has a molecular weight of 210.18 g/mol [1] and the 4-substituted isomer (CAS 63787-32-6) also differs in substitution pattern . These structural variations lead to differences in hydrogen bonding capacity, lipophilicity (predicted XLogP3 values), and reactivity profiles that preclude simple interchangeability in synthetic protocols. The quantitative evidence below delineates these critical differentiators.

4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid CAS 1017053-35-8: Quantitative Differentiation Data Against Closest Analogs for Procurement and Research Selection


Molecular Weight and Hydrogen Bond Acceptor Count Differentiation vs. 2-Substituted Analog

The target compound (C₁₁H₁₂O₆) possesses a molecular weight of 240.21 g/mol and six hydrogen bond acceptors, compared to the 2-substituted analog 2-(2-methoxy-2-oxoethoxy)benzoic acid (C₁₀H₁₀O₅) which has a molecular weight of 210.18 g/mol and five hydrogen bond acceptors [1]. This 30 g/mol increase and additional acceptor site arise from the extra methoxy group on the aromatic ring .

Organic Synthesis Medicinal Chemistry Building Blocks

Lipophilicity (XLogP3) Comparison with 2-Substituted Analog

The predicted lipophilicity (XLogP3) for the target compound is not directly reported, but based on structural analogy to 4-methoxybenzoic acid (XLogP3 ≈ 1.5) and the 2-substituted analog (XLogP3 = 1.5), the additional methoxy group at the 4-position in the target compound is expected to increase lipophilicity modestly [1]. In contrast, the 2-substituted analog 2-(2-methoxy-2-oxoethoxy)benzoic acid has a reported XLogP3 of 1.5 [1].

ADME Drug Design Physicochemical Properties

Purity Specification and Regulatory Handling Differentiation vs. 2-Substituted Analog

Commercial suppliers of 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid consistently specify a minimum purity of 95% . In contrast, the 2-substituted analog 2-(2-methoxy-2-oxoethoxy)benzoic acid is available with a purity specification of 97% from certain suppliers, though both are typically offered at 95% . The target compound is classified with GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Quality Control Safety Procurement

Storage and Shipping Condition Differentiation vs. 4-Substituted Isomer

The target compound requires storage sealed in dry conditions at 2-8°C and ships at room temperature within the continental US . The 4-substituted isomer 4-(2-methoxy-2-oxoethoxy)benzoic acid (CAS 63787-32-6) has a reported melting point of 97.5-98°C and does not require cold storage, indicating differences in thermal stability and handling requirements .

Stability Logistics Procurement

Pricing Differential Analysis for Procurement Decision Support

As of April 2026, pricing for 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid from AKSci is $166 for 50 mg, $246 for 100 mg, $354 for 250 mg, $658 for 500 mg, and $879 for 1 g . In comparison, the 2-substituted analog 2-(2-methoxy-2-oxoethoxy)benzoic acid is priced at approximately $120 for 50 mg, indicating a ~38% cost premium for the target compound at the 50 mg scale .

Cost Analysis Budgeting Procurement

Best-Fit Research and Industrial Application Scenarios for 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid CAS 1017053-35-8 Based on Quantitative Differentiation Data


Scaffold for Medicinal Chemistry Optimization Requiring Enhanced Hydrogen Bonding Capacity

The additional methoxy group at the 4-position increases the molecular weight to 240.21 g/mol and adds an extra hydrogen bond acceptor (six total) compared to the 2-substituted analog . This structural feature may enhance interactions with polar residues in target binding pockets, making the compound a suitable scaffold for optimizing lead compounds where improved hydrogen bonding is desired .

Building Block in Multi-Step Syntheses Requiring Cold Chain Logistics

The requirement for storage at 2-8°C indicates potential thermal lability compared to the 4-substituted isomer, which is stable at ambient temperature . This necessitates careful handling and cold storage capabilities, making it suitable for laboratories equipped with refrigeration but potentially less ideal for field-based or resource-limited settings .

Research Programs with Budget Flexibility Seeking Unique Substitution Patterns

The ~38% cost premium for this compound relative to the 2-substituted analog positions it as a specialized building block for research programs where the unique 4-methoxy-3-oxoethoxy substitution pattern is synthetically required and budget allows for higher procurement costs . Cost-conscious programs may first evaluate the 2-substituted or 4-substituted analogs as initial scaffolds.

Laboratories Requiring Full GHS Hazard Compliance Documentation

The target compound carries GHS hazard statements H302, H315, H319, and H335, indicating hazards via oral, dermal, ocular, and inhalation routes . In contrast, the 2-substituted analog is classified only with H302 and H315 in some vendor SDSs . Laboratories with strict safety protocols or those operating under enhanced regulatory scrutiny may prefer analogs with fewer hazard classifications, making this compound suitable only when its unique structure is essential .

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